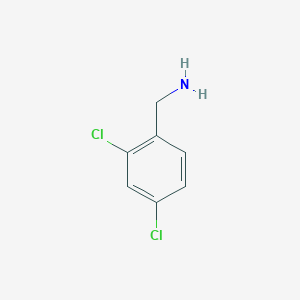

2,4-Dichlorobenzylamine

描述

Significance in Contemporary Chemical Research

The contemporary significance of 2,4-Dichlorobenzylamine lies in its utility as a versatile precursor in medicinal chemistry and materials science. Its structural framework is incorporated into a variety of target molecules with diverse biological activities. For instance, it is a key component in the synthesis of novel trisubstituted pyrimidine (B1678525) amide derivatives that act as CCR4 antagonists, which are of interest for their potential therapeutic applications.

Researchers have also utilized this compound to create potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of pain and inflammation. The synthesis of these inhibitors often involves the condensation of this compound with other molecular fragments to produce the final bioactive compound.

Furthermore, derivatives of this compound, such as Cyclopropyl-(2,4-dichloro-benzyl)-amine, are explored for their potential biological activities and serve as building blocks for pharmaceuticals and agrochemicals. The compound's reactivity also extends to its use in creating Schiff bases and other intermediates for various chemical transformations.

The following table highlights some of the complex molecules synthesized using this compound as a starting material or key intermediate:

| Synthesized Compound Class | Application/Significance |

| Trisubstituted Pyrimidine Amides | CCR4 Antagonists |

| N-(2,4-Dichlorobenzyl)propanamides | Fatty Acid Amide Hydrolase (FAAH) Inhibitors |

| Cyclopropyl-(2,4-dichloro-benzyl)-amine | Intermediate for pharmaceuticals and agrochemicals |

| N-(2,4-Dichlorobenzyl)cinnamamide | Bioactive molecule with potential applications ontosight.ai |

| Pyrazine-2-carboxamide derivatives | Synthesis of bioactive molecules evitachem.com |

| Imines from oxidative coupling | Intermediates in organic synthesis scispace.com |

Historical Context of Dichlorobenzylamine Derivatives in Synthesis

The use of dichlorobenzylamine derivatives is part of a broader history of the synthesis and application of benzylamines in organic chemistry. Historically, the preparation of benzylamines was achieved through methods like the reaction of benzyl (B1604629) chloride with ammonia (B1221849). chemicalbook.comgoogle.com However, these methods often led to the formation of secondary and tertiary amine byproducts. google.com

A significant development in the synthesis of related compounds was the Sommelet reaction, first reported by Marcel Sommelet in 1913. wikipedia.org This reaction provides a method for converting a benzyl halide into a benzaldehyde (B42025) using hexamine and water. wikipedia.org While not a direct synthesis of benzylamines, the Sommelet reaction is historically important as it involves the formation of a benzylammonium salt intermediate, which can, under different conditions (the Delépine reaction), lead to the corresponding benzylamine (B48309). wikipedia.org

Another relevant historical method is the Sommelet-Hauser rearrangement, a reaction of certain benzyl quaternary ammonium (B1175870) salts that yields N,N-dialkylbenzylamines with a new alkyl group in the ortho position. wikipedia.org This rearrangement, first reported by Sommelet in 1937 and further developed by Hauser, is a powerful tool for creating substituted benzylamines, which are crucial building blocks for pharmaceuticals and natural products. numberanalytics.com

The development of these and other synthetic methodologies over the years has enabled chemists to produce a wide variety of substituted benzylamines, including this compound, with greater control and efficiency. This has, in turn, facilitated their use as reliable building blocks in the construction of complex and biologically active molecules. ebsco.comnih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,4-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUKJZSTBBSGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059115 | |

| Record name | Benzenemethanamine, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-00-1 | |

| Record name | 2,4-Dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL3J7NC8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,4-Dichlorobenzylamine

The primary and most well-documented methods for synthesizing this compound revolve around the reduction of 2,4-dichlorobenzonitrile (B1293624). This precursor is readily available and can be converted to the target amine through several reductive strategies.

Reduction of 2,4-Dichlorobenzonitrile

The conversion of the nitrile group in 2,4-dichlorobenzonitrile to an aminomethyl group is a key transformation for producing this compound. This can be achieved through both catalytic hydrogenation and the use of chemical hydride reducing agents.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process typically involves the use of a metal catalyst and hydrogen gas to achieve the desired transformation.

One common approach employs Raney Nickel as the catalyst. google.com In a documented procedure, a solution of 2,4-dichlorobenzonitrile in 2-propanol is continuously added to a reactor containing Raney Nickel, 2-propanol, and aqueous ammonia (B1221849). google.com The reaction is conducted under hydrogen pressure at an elevated temperature. google.com The presence of ammonia is crucial as it helps to suppress the formation of secondary and tertiary amine byproducts. The continuous addition of the nitrile is a process optimization strategy designed to control the reaction and improve selectivity and yield. google.com

| Catalyst | Solvent System | Temperature | Pressure | Key Feature |

| Raney Nickel | 2-propanol / Aqueous Ammonia | 60-80°C | 10 kg/cm ² | Continuous addition of nitrile solution |

This table summarizes the conditions for the catalytic hydrogenation of 2,4-dichlorobenzonitrile.

Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Several hydride-based systems have been effectively used for the synthesis of this compound.

A notable system is the use of diisopropylaminoborane (B2863991) [BH₂N(iPr)₂] in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). researchgate.netacs.orgnih.gov This reducing system has been shown to be highly effective for nitriles with electron-withdrawing groups, such as 2,4-dichlorobenzonitrile. researchgate.netacs.orgnih.gov The reaction proceeds at room temperature in tetrahydrofuran (B95107) (THF) and provides an excellent yield of this compound. researchgate.netacs.orgnih.gov For instance, the reduction of 2,4-dichlorobenzonitrile with this system resulted in a 99% yield after 5 hours at 25°C. researchgate.netacs.orgnih.gov

Another approach involves the use of dichloroindium hydride (HInCl₂). This reagent can be used in binary metal hydride systems, for example, with BH₃:THF, to achieve the reduction of nitriles. researchgate.net While specific yield data for this compound using this exact system is not detailed, the related reduction of 4-(bromomethyl)benzonitrile to 4-methylbenzylamine (B130917) in excellent yield highlights its potential. researchgate.net Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are also powerful reducing agents for nitriles, though their high reactivity requires careful handling. acs.orglibretexts.org

| Hydride System | Solvent | Temperature | Time | Yield |

| BH₂N(iPr)₂ / cat. LiBH₄ | THF | 25°C | 5 h | 99% |

| Diisobutylaluminum hydride | Not specified | Not specified | Not specified | Not specified |

This table presents data for the hydride reduction of 2,4-dichlorobenzonitrile. researchgate.netacs.orgnih.govescholarship.org

Nucleophilic Substitution Reactions

While the reduction of the corresponding nitrile is the most direct route, nucleophilic substitution reactions represent another important pathway in the broader context of benzylamine (B48309) synthesis. In this approach, a suitable precursor bearing a leaving group at the benzylic position, such as 2,4-dichlorobenzyl chloride, reacts with an amine source. For example, the reaction of 2,4-dichlorobenzyl chloride with cyclopropylamine (B47189) under basic conditions yields Cyclopropyl-(2,4-dichloro-benzyl)-amine. Similarly, reaction with ethylamine (B1201723) produces N-Ethyl-2,4-dichlorobenzylamine. evitachem.com

Furthermore, this compound itself is frequently used as a nucleophile to synthesize more complex molecules. It readily participates in substitution and condensation reactions with various electrophiles. For example, it has been reacted with 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) and 4,6-dichloro-2-(4-ethoxycarbonylpiperazino)pyrimidine to form intermediates in the synthesis of CCR4 antagonists. nih.govnih.govsemanticscholar.org It is also used in amide coupling reactions, mediated by agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI), to produce a variety of amide derivatives. nih.govmdpi.comnih.gov

Asymmetric Synthesis Approaches for Chiral Forms

This compound is an achiral molecule. However, it can be employed in asymmetric synthesis as a chiral resolving agent or an auxiliary to induce chirality in a reaction. An interesting example is its use in an absolute asymmetric photocyclization. nih.gov In this study, this compound forms a chiral salt crystal with 4-(2,5-diisopropylbenzoyl)benzoic acid through spontaneous crystallization. nih.gov The resulting crystal possesses a specific chirality (either a P- or M-helix). nih.gov Upon irradiation with UV light, the M-crystal undergoes a highly enantioselective Norrish type II cyclization, yielding photoproducts with high enantiomeric excess in a process that proceeds via a single-crystal-to-single-crystal transformation. nih.gov This demonstrates the utility of this compound in controlling stereochemistry in the solid state.

Advanced Synthetic Strategies and Process Optimization

Optimization of synthetic processes is crucial for industrial-scale production, aiming to enhance yield, purity, and cost-effectiveness while improving the environmental footprint.

In the context of catalytic hydrogenation of 2,4-dichlorobenzonitrile, a key optimization is the continuous feeding of the nitrile solution into the reactor. google.com This technique helps to maintain a low concentration of the starting material, which can suppress the formation of secondary amine impurities that arise from the reaction of the newly formed this compound with the intermediate imine. google.com

The choice of catalyst and reaction conditions is also a critical area for optimization. For instance, the development of highly selective catalysts can minimize side reactions. In the synthesis of imines from benzylamines, CuAl mixed metal oxides have been explored as efficient and reusable catalysts that operate with air as a green oxidant. scispace.com While this example illustrates the oxidation of benzylamines, the principles of catalyst design are transferable to reductive processes. For example, in the synthesis of other amines, adjusting the catalyst (e.g., using specific transition metals) and reaction parameters like H₂ pressure and temperature can significantly affect the conversion and selectivity towards the desired primary amine. researchgate.net

Further optimization can be seen in the synthesis of potential anti-ageing compounds where the ester amidation of methyl N-carboxybenzyl pyroglutamate (B8496135) with various benzylamines, including this compound, was studied. uhasselt.be The study explored the effects of solvents and the electronic properties of the amine on the reaction rate, finding that acetonitrile (B52724) (ACN) was an effective solvent. uhasselt.be Such systematic studies are essential for developing robust and efficient synthetic protocols.

Continuous Flow Synthesis Techniques

The industrial production of halogenated benzylamines, including this compound, has been optimized through the use of continuous flow chemistry. This approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. A prominent method involves the catalytic hydrogenation of the corresponding benzonitrile.

In a typical continuous flow setup, a solution of 2,4-dichlorobenzonitrile in a suitable solvent is continuously pumped through a reactor containing a fixed-bed catalyst under controlled temperature and pressure. google.com The use of a continuous flow reactor allows for precise control over reaction parameters, leading to high yields and purity of the final product. google.com

For instance, the preparation of this compound can be achieved by hydrogenating a 2-propanol solution of 2,4-dichlorobenzonitrile in the presence of aqueous ammonia and a Raney Nickel catalyst. google.com The solution is continuously fed into the reactor at elevated temperature and pressure to facilitate the reduction of the nitrile group to a primary amine. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2,4-Dichlorobenzonitrile (18% in 2-propanol) | google.com |

| Catalyst | Raney Nickel | google.com |

| Reagents | Hydrogen (H₂), 25% Aqueous Ammonia | google.com |

| Temperature | 60-80°C | google.com |

| Pressure | 10 kg/cm² | google.com |

| Flow Rate | 0.5-2 mL/min | google.com |

| Reactor Type | Continuous Flow Reactor | google.com |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the amine group and the two chlorine-substituted positions on the aromatic ring—makes chemo- and regioselective transformations a key area of study. Research has shown that selective functionalization can be achieved under specific catalytic conditions.

For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can direct the reaction to a specific position on the aromatic ring. While direct studies on this compound are specific, analogous research on N-acetyl-3,4-dichlorobenzylamine in Suzuki-Miyaura coupling demonstrates this principle. The use of specialized phosphine (B1218219) ligands, such as sSPhos or sXPhos, which can interact with the amine group, favors coupling at the position meta to the benzylamine moiety over the para position. escholarship.org This selectivity is attributed to the directing effect of the ligand's interaction with the substrate. escholarship.org Such methodologies allow for the controlled construction of complex molecular architectures from polyhalogenated substrates.

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of the Amine Moiety

The primary amine group of this compound is susceptible to oxidation, yielding various products such as imines, aldehydes (via hydrolysis of imines), or nitriles, depending on the reaction conditions. A metal- and solvent-free mechanochemical-assisted method has been developed for the oxidation of primary benzylamines. uniss.itresearchgate.net

This process typically involves a two-step sequence. First, the benzylamine is quantitatively converted to the corresponding N,N-dichloroamine intermediate by treatment with N-chlorosuccinimide (NCS). uniss.itresearchgate.net The subsequent addition of a base, such as triethylamine (B128534) (NEt₃), under mechanical milling conditions promotes an elimination reaction. uniss.it The reaction outcome can be controlled: using a smaller excess of the base leads to the formation of an N-chlorobenzylimine, which upon aqueous hydrolysis yields the corresponding benzaldehyde (B42025). uniss.it Conversely, using a larger excess of the base and a longer reaction time transforms the intermediate directly into the benzonitrile. uniss.itresearchgate.net

| Target Product | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| N,N-Dichloroamine | N-Chlorosuccinimide (NCS) | Ball-milling, room temperature | uniss.itresearchgate.net |

| Aldehyde (after hydrolysis) | 1. NCS 2. Triethylamine (1.5 equiv.) 3. Aqueous HCl | Ball-milling, room temperature | uniss.it |

| Nitrile | 1. NCS 2. Triethylamine (3 equiv.) | Ball-milling, room temperature | uniss.itresearchgate.net |

Nucleophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing chlorine atoms. libretexts.org This allows for the displacement of one of the chlorine atoms by a potent nucleophile. The general mechanism involves a two-step addition-elimination process. libretexts.org

First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing substituents. libretexts.orgontosight.ai In the second step, the aromaticity of the ring is restored by the expulsion of a chloride ion, resulting in the net substitution of chlorine with the nucleophile. libretexts.org The high electron-drawing ability of the substituents makes the ring more susceptible to this mode of attack. ontosight.ai

Amidation Reactions for Diverse Functionalization

The nucleophilic amine group of this compound readily participates in amidation reactions with carboxylic acids and their derivatives, providing a robust method for creating more complex molecules with diverse functionalities. libretexts.org These reactions are fundamental in medicinal chemistry and materials science for linking molecular fragments.

Amidation is typically achieved by activating a carboxylic acid with a coupling agent, such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI), followed by the addition of this compound. nih.gov This method was successfully used in the synthesis of potential antiviral agents, where a thiazole (B1198619) carboxylic acid was coupled with this compound to yield the desired amide. nih.gov Another approach is the reaction with acid chlorides or anhydrides, which usually proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org Furthermore, palladium-catalyzed oxidative carbonylation reactions can be employed to synthesize ureas by reacting this compound, carbon monoxide, and another amine. diva-portal.org

| Reactant Type | Coupling/Activating Agent | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid | EDCI, Pyridine | Amide | nih.gov |

| Acid Chloride / Anhydride | Base (e.g., Pyridine, NaOH) | Amide | libretexts.org |

| Carbon Monoxide + Amine | Palladium(II) Catalyst | Urea | diva-portal.org |

| Isocyanate | Direct Reaction | Urea | google.com |

Formation of N,N-Dichloroamines

The primary amine of this compound can be converted into an N,N-dichloroamine through reaction with specific chlorinating agents. This transformation replaces both hydrogen atoms on the nitrogen with chlorine atoms. The resulting N,N-dichloroamines are stable intermediates that can be used in further synthetic transformations, such as the oxidation to aldehydes or nitriles mentioned previously. uniss.itresearchgate.net

Several methods exist for this conversion. A straightforward and effective approach is the reaction of the primary amine with N-chlorosuccinimide (NCS) under mechanochemical (ball-milling) conditions, which provides the N,N-dichloroamine quantitatively. uniss.itresearchgate.net Other reported methods for the synthesis of N,N-dichloroamines from primary amines include the use of an oxone-KCl system or a combination of m-Chloroperoxybenzoic acid (m-CPBA) as the oxidant with ferric chloride (FeCl₃) as a catalyst. lookchem.commolaid.com

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Analysis of 2,4-Dichlorobenzylamine and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. libretexts.orgresearchgate.netbbhegdecollege.comethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound reveals distinct signals for the protons in the molecule. The aromatic protons on the dichlorinated benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their different chemical environments and spin-spin coupling with each other. The benzylic protons of the -CH₂NH₂ group give rise to a characteristic signal, and the amine protons also produce a distinct peak. The chemical shifts and coupling constants of these signals are instrumental in confirming the substitution pattern of the aromatic ring and the presence of the benzylamine (B48309) moiety. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. chemicalbook.comchemicalbook.com Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbon atoms attached to the chlorine atoms and the nitrogen atom exhibit characteristic chemical shifts.

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.35 | d | J(A,C) = 1.8 |

| Aromatic-H | 7.32 | d | J(B,C) = 8.3 |

| Aromatic-H | 7.226 | dd | |

| CH₂ | 3.887 | s | |

| NH₂ | 1.46 | s |

Data obtained in CDCl₃ at 90 MHz. chemicalbook.com

¹³C NMR Data for Related Dichloro-substituted Compounds

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 2,4-Dichloroaniline | C1 | 142.5 |

| C2 | 127.5 | |

| C3 | 129.5 | |

| C4 | 124.5 | |

| C5 | 118.5 | |

| C6 | 128.5 | |

| 2,4-Dichlorobenzamide | C=O | 167.8 |

| Aromatic C | 138.2, 135.2, 131.2, 130.3, 129.2, 127.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov For this compound, MS analysis provides crucial data for its identification and characterization.

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound, which is approximately 175 g/mol , taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). nih.govsigmaaldrich.comsigmaaldrich.com The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak and its fragments, with relative intensities corresponding to the natural abundance of the chlorine isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzylamines involve cleavage of the C-C bond between the aromatic ring and the benzylic carbon, as well as loss of the amino group. The resulting fragment ions are detected by the mass spectrometer, and their m/z values help to piece together the structure of the original molecule. The analysis of these fragmentation patterns serves as a fingerprint for this compound, allowing for its unambiguous identification. docbrown.info

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.00284 | 131.8 |

| [M+Na]⁺ | 197.98478 | 142.2 |

| [M-H]⁻ | 173.98828 | 134.7 |

| [M+NH₄]⁺ | 193.02938 | 153.2 |

| [M+K]⁺ | 213.95872 | 136.8 |

| [M+H-H₂O]⁺ | 157.99282 | 128.4 |

| [M+HCOO]⁻ | 219.99376 | 147.6 |

| [M+CH₃COO]⁻ | 234.00941 | 180.4 |

Predicted values calculated using CCSbase. uni.lu

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Synthetic Research

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. wur.nldeswater.com In the context of this compound, HPLC is invaluable for determining the purity of synthetic batches and for monitoring the progress of reactions. researchgate.netsielc.comresearchgate.net By employing a suitable stationary phase (e.g., C18) and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. The retention time of the compound under specific HPLC conditions is a characteristic property that aids in its identification. Furthermore, the area under the HPLC peak is proportional to the concentration of the compound, allowing for quantitative analysis of its purity.

Gas Chromatography (GC) in Reaction Monitoring

Gas Chromatography (GC) is another powerful chromatographic technique, particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.govresearchgate.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. GC is frequently used to monitor the progress of reactions involving this compound, allowing researchers to track the consumption of reactants and the formation of products over time. hidenanalytical.com When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the separated components, enabling their definitive identification. nist.govresearchgate.net

Thin Layer Chromatography (TLC) and Ultra-Pressure Liquid Chromatography (UPLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used for the qualitative monitoring of reactions and for the preliminary assessment of purity. researchgate.net A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the chromatogram. The relative positions of the spots corresponding to reactants, products, and byproducts provide a quick snapshot of the reaction's progress.

Ultra-Pressure Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase and higher pressures than HPLC. sielc.com This results in significantly faster analysis times and improved resolution, making UPLC an attractive option for high-throughput analysis and for the separation of complex mixtures containing this compound and its derivatives.

X-Ray Diffraction Analysis in Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the principle that when a crystal is irradiated with X-rays, the atoms within the crystal lattice scatter the X-rays in a predictable pattern. By analyzing the angles and intensities of the diffracted beams, researchers can deduce the precise arrangement of atoms, bond lengths, bond angles, and other crucial crystallographic information.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This often involves techniques such as slow evaporation of a solution, vapor diffusion, or cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is collected by a detector.

The collected data is then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. This information is used to construct an electron density map, from which the positions of the individual atoms can be resolved, leading to a complete molecular structure.

Although no specific crystallographic data for this compound is available in the published literature, analysis of closely related structures, such as derivatives of 2,4-dichlorobenzaldehyde, reveals the utility of this technique. For instance, the crystal structure of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, a Schiff base derived from 2,4-dichlorobenzaldehyde, has been determined. nih.gov In that study, X-ray diffraction revealed a monoclinic crystal system with the space group P21/n and provided precise measurements of bond lengths and the dihedral angle between the benzene and indole (B1671886) rings. nih.gov Such studies underscore the power of X-ray diffraction to elucidate detailed structural features that influence a molecule's chemical and physical properties.

Were the crystal structure of this compound to be determined, the data would be presented in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been published.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₇H₇Cl₂N |

| Formula Weight | 176.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 782.1 |

| Z (molecules/unit cell) | 4 |

This data would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-stacking interactions of the dichlorinated benzene ring, which govern the solid-state packing of the molecule.

Medicinal Chemistry and Biological Activity Investigations

Mechanisms of Biological Action

Investigations into the specific mechanisms of biological action for 2,4-Dichlorobenzylamine are limited in publicly available research. However, studies on its derivatives provide insights into potential molecular interactions and functional modulations.

Molecular Target Interactions and Binding Affinities

Direct studies on the molecular target interactions and binding affinities of this compound are not extensively documented. However, research on compounds derived from dichlorobenzylamine reveals specific interactions with key cellular enzymes. For instance, a derivative, N2-(3,4-dichlorobenzyl)guanine, has been identified as a potent inhibitor of DNA polymerase III in Gram-positive bacteria. nih.govresearchgate.net This suggests that the dichlorobenzyl moiety can be accommodated within the dGTP-binding site of the enzyme. nih.govresearchgate.net

Another study on 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide and 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)-thiosemicarbazide, which incorporate the 2,4-dichlorobenzoyl structure, demonstrated that these molecules interact with and inhibit human DNA topoisomerase II. researchgate.net Molecular docking studies have further supported the strong interaction between these thiosemicarbazide (B42300) derivatives and the DNA-dependent subunit of this enzyme. researchgate.net

Interactive Table: Molecular Interactions of Dichlorobenzylamine Derivatives

| Derivative Name | Molecular Target | Organism/Cell Line | Interaction Type |

| N2-(3,4-dichlorobenzyl)guanine | DNA Polymerase III | Bacillus subtilis | Inhibitor, mimics dGTP nih.govresearchgate.net |

| 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | DNA Topoisomerase II | Human | Inhibitor researchgate.net |

| 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)-thiosemicarbazide | DNA Topoisomerase II | Human | Inhibitor researchgate.net |

Modulation of Enzyme and Receptor Functions

The modulation of enzyme function by derivatives of dichlorobenzylamine has been a key area of investigation. As mentioned, N2-(3,4-dichlorobenzyl)guanine and its 2'-deoxyribonucleoside 5'-triphosphate form (DCBdGTP) act as potent and selective inhibitors of the replication-specific class III DNA polymerase (pol III) in Gram-positive bacteria. nih.govresearchgate.net The mechanism of inhibition involves the mimicry of the purine (B94841) nucleotide dGTP, allowing the compound to occupy the dNTP binding site on the enzyme. nih.govresearchgate.net

Similarly, thiosemicarbazide derivatives containing the 2,4-dichlorobenzoyl moiety have been shown to inhibit the function of human DNA topoisomerase II. researchgate.net This inhibition of a critical enzyme involved in DNA replication and repair is a key aspect of their cytotoxic activity against cancer cells. researchgate.net

There is a lack of specific information in the reviewed literature regarding the modulation of receptor functions by this compound or its close derivatives.

Influence on Protein Degradation Pathways (e.g., Deubiquitinase Complexes)

Currently, there is no available scientific literature that describes the influence of this compound or its derivatives on protein degradation pathways, including the function of deubiquitinase complexes.

Therapeutic Potential and Biological Applications

While this compound is primarily used as a chemical intermediate, research into its derivatives has unveiled potential therapeutic applications, particularly in the realm of anticancer activity. ontosight.ai

Anticancer Activity Studies

DNA Interaction and DNA Polymerase Inhibition

The anticancer potential of dichlorobenzylamine derivatives has been linked to their ability to interact with DNA and inhibit key enzymes involved in DNA replication. Studies on 1-(2,4-dichlorobenzoyl)-4-benzoylthiosemicarbazide derivatives have demonstrated significant cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and head and neck squamous cell carcinomas (FaDu, SCC-25). researchgate.net The mechanism underlying this anticancer activity is the inhibition of human DNA topoisomerase II, which leads to a reduction in cancer cell viability. researchgate.net

Furthermore, the inhibitory action of N2-(3,4-dichlorobenzyl)guanine on DNA polymerase III provides a basis for its antibacterial properties and suggests a potential avenue for exploring analogous inhibitions in the context of cancer therapy, as DNA polymerases are crucial for tumor cell proliferation. nih.govresearchgate.netmdpi.com While this particular derivative targets bacterial DNA polymerase, the principle of targeting DNA polymerases is a validated strategy in cancer treatment. mdpi.com

Interactive Table: Anticancer Activity of 1-(2,4-dichlorobenzoyl)-thiosemicarbazide Derivatives

| Compound | Cancer Cell Line | Activity |

| 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18) | Breast (MCF-7, MDA-MB-231), Head and Neck (FaDu, SCC-25) | Equipotent or stronger than Etoposide researchgate.net |

| 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)thiosemicarbazide (TA-20) | Breast (MCF-7, MDA-MB-231), Head and Neck (FaDu, SCC-25) | Equipotent or stronger than Etoposide researchgate.net |

Modulation of Immune and Cellular Processes by this compound Derivatives

Derivatives of this compound have been the subject of various medicinal chemistry investigations to explore their potential to modulate key biological pathways involved in inflammation and other disease processes. These studies have revealed activities such as the inhibition of immune cell migration, antagonism of specific chemokine and ion channel receptors, and inhibition of enzymes involved in pH regulation and endocannabinoid metabolism.

Chemotaxis Inhibition and Leukocyte Modulation

Chemotaxis, the directed movement of cells in response to a chemical stimulus, is a fundamental process in the inflammatory response, guiding leukocytes to sites of injury or infection. The C-C chemokine receptor type 4 (CCR4) and its ligands are critically involved in the recruitment of immune cells, including tumor-associated macrophages (TAMs), to the tumor microenvironment. nih.gov The migration of these immune cells is a key factor in tumor progression and therapy resistance. nih.gov

Research has shown that macrophage migration inhibitory factor (MIF) is a pro-inflammatory protein that contributes to many inflammatory diseases by promoting cytokine expression and inhibiting apoptosis. nih.gov MIF can induce leukocyte recruitment by promoting the release of chemokines and inducing leukocyte arrest and chemotaxis. nih.gov Studies utilizing CCR4 antagonists have demonstrated the ability to diminish the migration of macrophages, thereby reducing their infiltration into tumors. nih.gov This suggests that targeting pathways like the CCR4 axis can modulate leukocyte trafficking in pathological conditions.

CCR4 Antagonist Activity

The C-C chemokine receptor 4 (CCR4) is a key receptor in mediating immune cell trafficking, making it an attractive target for therapeutic intervention in inflammatory diseases and cancer. nih.govnih.gov Antagonists of CCR4 can block the binding of its natural ligands, thereby inhibiting the downstream signaling pathways that lead to cell migration.

Several small-molecule CCR4 antagonists have been developed and characterized. nih.govmedchemexpress.com For instance, the optimization of an initial screening hit led to the identification of potent antagonists with sub-micromolar binding potency. nih.gov These antagonists have been shown to effectively block chemotaxis and calcium mobilization in response to CCR4 ligands. medchemexpress.com One such antagonist, C-021, potently inhibits functional chemotaxis in both human and mouse cells with IC50 values of 140 nM and 39 nM, respectively. medchemexpress.com Another example, CCR4 antagonist 4, demonstrates a high affinity for CCR4 with an IC50 of 0.02 µM and effectively blocks MDC-mediated chemotaxis and Ca2+ mobilization with IC50 values of 0.007 µM and 0.003 µM, respectively. medchemexpress.com

| Compound | Activity | IC50 |

| CCR4 antagonist 4 | CCR4 Antagonism | 0.02 µM |

| CCR4 antagonist 4 | MDC-mediated chemotaxis inhibition | 0.007 µM |

| CCR4 antagonist 4 | Ca2+ mobilization inhibition | 0.003 µM |

| C-021 | Human chemotaxis inhibition | 140 nM |

| C-021 | Mouse chemotaxis inhibition | 39 nM |

TRPM8 Antagonist Activity

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents. nih.govnih.gov It is widely expressed in peripheral sensory neurons and is implicated in pain and inflammatory conditions. nih.gov Consequently, TRPM8 antagonists are being investigated for their potential to alleviate pain. nih.gov

A series of β-lactam derivatives have been identified as potent and selective TRPM8 antagonists. nih.gov One such compound, RGM8-51, has demonstrated significant antagonist activity at both rat and human TRPM8 channels. nih.gov This activity was confirmed through both calcium microfluorography and patch-clamp assays. nih.gov The development of such antagonists is a key step in understanding the role of TRPM8 in various physiological and pathological processes. nih.gov

| Compound | Target | Activity |

| RGM8-51 | rat TRPM8 | Antagonist |

| RGM8-51 | human TRPM8 | Antagonist |

Carbonic Anhydrase Inhibition (CA IX and CA XII)

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The isoforms CA IX and CA XII are overexpressed in many solid tumors and play a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival and proliferation. nih.govnih.gov This makes them a compelling target for cancer therapy. nih.gov

Coumarin-based compounds have been investigated as a class of non-classical, selective inhibitors of CA IX and CA XII. nih.gov The inhibitory activity of these compounds is influenced by the substitution pattern on the benzylamine (B48309) moiety. For example, a 2-chlorobenzyl derivative showed greater activity on h-CA IX (Ki = 19.1 µM) compared to h-CA XII (Ki = 64.9 µM). nih.gov Moving the chlorine to the 3-position decreased the inhibitory activity on h-CA IX (Ki = 33.9 µM) while maintaining activity on h-CA XII (Ki = 42.6 µM). nih.gov A 4-chloro substituent resulted in a reversal of selectivity, with weaker inhibition of h-CA IX (Ki = 80.7 µM) and stronger inhibition of h-CA XII (Ki = 39.7 µM). nih.gov

| Compound | Target | Inhibition Constant (Ki) |

| 2-chlorobenzyl derivative | h-CA IX | 19.1 µM |

| 2-chlorobenzyl derivative | h-CA XII | 64.9 µM |

| 3-chlorobenzyl derivative | h-CA IX | 33.9 µM |

| 3-chlorobenzyl derivative | h-CA XII | 42.6 µM |

| 4-chlorobenzyl derivative | h-CA IX | 80.7 µM |

| 4-chlorobenzyl derivative | h-CA XII | 39.7 µM |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that breaks down endocannabinoids, such as anandamide, and other related signaling lipids. nih.govmdpi.com By inhibiting FAAH, the levels of these endogenous compounds are increased, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a promising therapeutic target for a variety of conditions, including pain and central nervous system disorders. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Halogen Substitution Patterns on Biological Activity

Halogen substituents play a critical role in modulating the biological activity of benzylamine (B48309) derivatives. The position and nature of the halogen atoms on the benzyl (B1604629) ring can significantly affect the compound's potency and metabolic stability.

Studies on 7H-pyrrolo[2,3-d]pyrimidine analogs as antiviral agents against Zika virus revealed that electron-withdrawing groups on the phenyl ring of the benzylamine moiety were desirable for activity. scienceopen.com This was further supported by research on trisubstituted pyrimidine (B1678525) amide derivatives, where 2,4-dichlorobenzylamine was a key component in potent CCR4 antagonists. mdpi.com The dichloro substitution pattern is frequently employed in the design of bioactive molecules, including those targeting the epithelial sodium channel (ENaC) and 17β-hydroxysteroid dehydrogenase type 3. mdpi.comontosight.ai

The introduction of halogen atoms can also enhance metabolic stability against cytochrome P450 enzymes. uni-muenchen.de However, the specific impact of different halogen substitution patterns can be complex and target-dependent. For example, in a study of novel benzylamine antimycotics, halide-substituted compounds did not show a significant increase in activity compared to the lead structures, indicating that a simple correlation between halogenation and antimycotic potency could not be drawn. uni-muenchen.de

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound/Series | Target/Activity | Key Findings | Reference |

| N-benzylpyrazine-2-carboxamides | Antimycobacterial | No clear correlation with lipophilicity; electronic effects of substituents are crucial. | mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine analogs | Antiviral (Zika) | Electron-withdrawing groups on the phenyl ring are beneficial for activity. | scienceopen.com |

| Trisubstituted pyrimidine amides | CCR4 antagonism | 2,4-dichloro substitution is a key feature of potent antagonists. | mdpi.com |

| Benzylamine antimycotics | Antifungal | Halide substitution did not significantly increase activity over lead structures. | uni-muenchen.de |

Role of Aromatic Ring Substituents in Modulating Efficacy

Substituents on the aromatic ring of benzylamine derivatives, beyond halogens, play a pivotal role in modulating their biological efficacy. The electronic nature and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

In the context of antimycobacterial agents, a variety of substituents on the benzylamine ring were explored. mdpi.com The study found that both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups could lead to potent compounds, highlighting the nuanced role of substituent effects. mdpi.com For inhibitors of 17β-hydroxysteroid dehydrogenase type 3, modifications to the aromatic rings of a novel aryl benzylamine series were central to building the structure-activity relationship (SAR). mdpi.com The diphenyl ether head group, for instance, provided a key hydrophobic interaction. mdpi.com

Research into antiproliferative 3-chloropiperidines with aromatic linkers demonstrated that the electronic nature of the aromatic system influences the compound's reactivity, even without direct conjugation. nih.gov Electron-withdrawing groups on the aromatic linker decreased reactivity. nih.gov Similarly, for multitarget insecticides, the introduction of an electron-donating group at one position and a larger group at another on a coumarin-benzylamine scaffold was found to enhance antibacterial activity. researchgate.net

The "Topliss tree," a decision-making tool for analog synthesis, has been applied in the optimization of benzylamine derivatives. However, in one study on antimycotics, methoxy (B1213986) and tert-butyl substituted derivatives did not show a significant increase in activity compared to halogen-substituted ones, indicating the limitations of generalized models for specific biological targets. uni-muenchen.de

Table 2: Influence of Aromatic Ring Substituents on Efficacy

| Compound Series | Biological Target | Substituent Effects | Reference |

| N-benzylpyrazine-2-carboxamides | Mycobacterium tuberculosis | Both electron-donating and -withdrawing groups can yield potent compounds. | mdpi.com |

| Aryl benzylamines | 17β-hydroxysteroid dehydrogenase type 3 | Hydrophobic head groups are important for activity. | mdpi.com |

| 3-Chloropiperidines | Antiproliferative | Electron-withdrawing groups on the aromatic linker decrease reactivity. | nih.gov |

| Coumarin-benzylamines | Antibacterial | Electron-donating groups at R1 and larger groups at R2 enhance activity. | researchgate.net |

Influence of Amine Moiety Modifications on Target Interaction

The amine moiety of benzylamine is a critical functional group for interaction with biological targets. Modifications to this group, including N-alkylation and incorporation into larger heterocyclic systems, can profoundly impact biological activity.

In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, modifications to the linker nitrogen of the benzylamine template were explored. mdpi.com For instance, N-methylation of the acetamide (B32628) and the linker nitrogen led to different activity profiles. mdpi.com Extending the linker via an amine bond was detrimental to activity, while an amide bond was more promising. mdpi.com

The basicity of the amine is also a key factor. In studies of benzylamine as a substrate for amine oxidases, the aryl ring substitution and modifications of the alkyl chain were found to be critical for enzymatic activity. nih.gov For certain anti-inflammatory hybrids, the benzylamine intermediates were crucial for the final compound's ability to block CXCL12 chemotaxis. nih.gov

Furthermore, the amine group can be a site for the introduction of other functional groups to enhance activity or selectivity. For example, in the synthesis of benzylamine-sulfonamide derivatives as MAO-B inhibitors, the amine group was considered essential for interacting with key tyrosine residues in the enzyme's active site. tandfonline.com The removal of the amide carbonyl in some scaffolds, leaving just a methylene (B1212753) linker on the amine, was explored as a strategy to increase flexibility and improve solubility, though this sometimes came at the cost of potency. purdue.edu

Table 3: Effects of Amine Moiety Modifications

| Compound Series | Modification | Impact on Activity | Reference |

| Aryl benzylamines | Linker extension (amine vs. amide) | Amide linker was more favorable for activity. | mdpi.com |

| Benzylamine-sulfonamides | Amine group | Essential for interaction with MAO-B active site. | tandfonline.com |

| Benzamide scaffold analogs | Removal of amide carbonyl | Increased flexibility and solubility, but potentially lower potency. | purdue.edu |

| Anti-inflammatory hybrids | Benzylamine intermediate | Crucial for CXCR4 antagonism. | nih.gov |

Stereochemical Considerations in Bioactivity

Stereochemistry can be a determining factor in the biological activity of chiral molecules. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in binding affinity and efficacy between enantiomers or diastereomers.

In the synthesis of marine bromotyrosine purpurealidin I and its derivatives, which included a 3,4-dichlorobenzylamine (B86363) moiety, the stereochemistry of the N-oxime was a key consideration. mdpi.com The E-configuration was determined to be the predominant and likely more active form based on NMR data and X-ray crystallography of an analog. mdpi.com

While not always explicitly detailed for every this compound derivative, the principles of stereoselectivity are well-established in drug design. The differential activity of stereoisomers often arises from the three-dimensional nature of receptor binding pockets, where only one isomer can achieve an optimal fit. For complex molecules with multiple chiral centers, isolating and testing individual stereoisomers is often necessary to identify the most potent and selective agent.

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective drugs based on the this compound scaffold incorporates several key principles derived from SAR studies.

Maximizing Target Interactions: This involves optimizing substituents on the aromatic ring and modifications to the amine moiety to enhance binding affinity. For instance, the introduction of electron-withdrawing groups on the benzyl ring has been shown to be beneficial for certain antiviral and antagonist activities. scienceopen.commdpi.com The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic groups, is also crucial.

Improving Physicochemical Properties: Modifications to the core structure can be made to improve properties such as solubility and metabolic stability. For example, increasing the flexibility of a scaffold by altering linker regions can reduce crystal packing energy and improve solubility, although a balance must be struck to maintain potency. purdue.edu Halogenation is a common strategy to increase metabolic stability. uni-muenchen.de

Exploiting Sub-pockets and Allosteric Sites: For enzyme inhibitors, designing ligands that can access and interact with sub-pockets or induce specific conformational changes (e.g., the DFG-out conformation in kinases) can lead to enhanced selectivity. acs.org

Multi-component Reactions: The use of multi-component reactions in the synthesis of this compound derivatives allows for the rapid generation of diverse chemical libraries. vu.nlrug.nl This approach facilitates the exploration of a wider chemical space to identify novel compounds with improved potency and selectivity.

Computational Chemistry and Mechanistic Elucidation

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In the context of 2,4-Dichlorobenzylamine, molecular docking studies can be employed to predict its binding affinity and interaction patterns with various protein targets. Although specific docking studies focusing solely on this compound are not extensively documented in publicly available literature, research on its derivatives provides significant insights. For instance, a study on a derivative of this compound, specifically 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, demonstrated its potential as an inhibitor of dihydrofolate reductase (DHFR). mdpi.com The docking of this derivative into the active site of DHFR revealed a strong binding affinity, with a calculated free energy of binding (ΔG) of -9.0 kcal/mol. mdpi.com The stability of this complex was attributed to the formation of three hydrogen bonds with key amino acid residues: Asp 21, Ser 59, and Tyr 22. mdpi.com

Similarly, molecular docking simulations on derivatives of 2,4-dichlorobenzoic acid have been performed to evaluate their potential as antidiabetic agents by targeting α-glucosidase and α-amylase. nih.gov These studies revealed that the synthesized compounds exhibited good binding energies, ranging from -7.9 to -9.8 kcal/mol, and formed various interactions, including hydrogen bonds and hydrophobic interactions, with the active site residues of the target enzymes. nih.gov

These examples highlight how the 2,4-dichlorophenyl moiety, a core component of this compound, can participate in significant binding interactions within a protein's active site. A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to explore possible binding poses. The results would be scored based on the predicted binding energy, providing a rank of the most likely binding modes. Analysis of the top-ranked poses would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for understanding the compound's biological activity.

Table 1: Example of Molecular Docking Data for a this compound Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydrofolate Reductase (DHFR) | 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | -9.0 | Asp 21, Ser 59, Tyr 22 |

Quantum Chemical Calculations for Reaction Mechanism Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, understanding molecular structures, and predicting various chemical properties. nih.gov These methods can be applied to this compound to analyze its reactivity and electronic properties.

DFT studies can be used to optimize the molecular geometry of this compound and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For instance, a DFT study on 2,4-dichloro-N-phenethylbenzenesulfonamide, a related compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to examine its molecular orbital energies and other properties. researchgate.net

Furthermore, quantum chemical calculations can be used to investigate the reaction pathways of this compound in various chemical transformations. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This information is invaluable for understanding the feasibility of a reaction and for designing more efficient synthetic routes. For example, computational analysis has been successfully used to predict reaction outcomes and to guide the development of new synthetic methodologies. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide insights into charge delocalization and intramolecular interactions within the this compound molecule. researchgate.net This analysis can reveal the nature of the bonding and the distribution of electron density, which are important for understanding its chemical behavior.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | (Value) eV | Relates to electron-donating ability |

| LUMO Energy | (Value) eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Indicates chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Measures the polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

A QSAR study on this compound would involve compiling a dataset of structurally related compounds with known biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. jppres.com

A well-validated QSAR model could be used to predict the biological activity of this compound and its untested derivatives, thereby guiding the synthesis of new compounds with improved potency and selectivity. The insights gained from the model can also help in understanding the structural features that are important for the desired biological effect.

Table 3: Key Steps in a QSAR Study for this compound and its Analogs

| Step | Description |

| Data Set Collection | Gather a series of compounds related to this compound with measured biological activity. |

| Descriptor Calculation | Compute molecular descriptors (e.g., LogP, molecular weight, electronic properties) for each compound. |

| Model Development | Use statistical methods to build a mathematical model correlating descriptors with activity. |

| Model Validation | Assess the predictive power and robustness of the developed QSAR model. |

| Prediction | Use the validated model to predict the activity of new, untested compounds. |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its protein target over time. nih.gov This technique complements the static picture provided by molecular docking by exploring the conformational flexibility of both the ligand and the protein, and the stability of their complex.

An MD simulation of a this compound-protein complex would start with the docked pose obtained from a molecular docking study. The complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the stability of the ligand-protein complex. Key parameters that are often monitored include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile over time suggests that the complex is in a stable conformation. For instance, MD simulations of other ligand-protein complexes have shown that stable RMSD values are indicative of a stable binding mode. nih.gov

Furthermore, MD simulations can be used to analyze the conformational changes that occur upon ligand binding and to identify key protein-ligand interactions that are maintained throughout the simulation. nih.govyu.edu.jo This detailed understanding of the dynamic behavior of the complex can provide crucial insights for the design of more effective and specific inhibitors.

Table 4: Parameters Analyzed in a Typical Molecular Dynamics Simulation

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |

Applications As a Chemical Synthon and Ligand

Building Block in Pharmaceutical Compound Synthesis

2,4-Dichlorobenzylamine serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds. ontosight.ai The presence of the dichlorinated benzene (B151609) ring and the reactive primary amine allows for its incorporation into complex molecular architectures, influencing the biological activity of the final products. ontosight.ai

Research has demonstrated its use in creating potential therapeutics for various diseases:

Antiviral Agents: The compound is a key intermediate in the synthesis of thiazole (B1198619) derivatives designed as antiviral agents targeting flavivirus envelope proteins. nih.gov For instance, it is used in the amidation of 2-[3-(4-acetyl-phenyl)-ureido]-4-methyl-thiazole-5-carboxylic acid to produce potent inhibitors of flaviviruses. nih.gov

CCR4 Antagonists: In the field of immunology and oncology, this compound is used to synthesize trisubstituted pyrimidine (B1678525) amide derivatives that act as potent antagonists for the C-C chemokine receptor 4 (CCR4). nih.gov These compounds are investigated for their potential to inhibit the migration of cancer cells. nih.gov Specifically, it is reacted with 2,4-dichloro-6-methylpyrimidine (B20014) to form a key intermediate in the synthesis of these antagonists. nih.gov

Antibacterial Agents: The scaffold is integral to the development of novel antibacterial agents. It is used in the synthesis of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, which have shown significant activity against bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA). ontosight.aimdpi.com

Modulators of Potassium Channels: Derivatives of this compound are used in creating modulators of small-conductance calcium-activated potassium (SK) channels, which are targets for various neurological disorders. google.com

General Pharmaceutical Intermediates: The compound and its derivatives, such as N-Ethyl-2,4-dichlorobenzylamine and Cyclopropyl-(2,4-dichloro-benzyl)-amine, are widely cited as intermediates in the synthesis of more complex drugs, including potential antidepressants. ontosight.aiontosight.aievitachem.com

Table 1: Examples of Pharmaceutical Compounds Synthesized from this compound

| Compound Class | Specific Derivative Example | Therapeutic Target/Application | Reference |

| Thiazole Carboxamides | 2-(3-(4-Acetylphenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide | Flavivirus Envelope Protein Antagonist | nih.gov |

| Pyrimidine Amides | 2-[4-(N,N-Dimethylaminoacetyl)piperazino]-N-(2,4-dichlorobenzyl)pyrimidin-4-amine | CCR4 Antagonist | nih.gov |

| Benzimidazole (B57391) Carboxamidines | 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | Antibacterial (S. aureus, MRSA) | mdpi.com |

| Diazaspiro[4.5]decanes | (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine | CCR4 Antagonist | strath.ac.uk |

Intermediate in Agrochemical Development

The structural features of this compound also make it a valuable intermediate in the agrochemical industry. ontosight.ai Its derivatives are explored for the development of pesticides, herbicides, and other crop protection agents. ontosight.aiontosight.ai Halogenated benzylamines are widely used as raw materials for agrochemicals due to their biological activity. google.com For example, it is a known intermediate for products used to control various insect pests. google.com The presence of chlorine atoms on the aromatic ring often enhances the efficacy and stability of these agrochemical products. ontosight.ai

Precursor for Advanced Organic Materials

Beyond life sciences, this compound is employed as a precursor in materials science. It serves as an intermediate in the synthesis of specialty chemicals, including dyes and polymers. The dichlorobenzyl moiety can be incorporated into larger polymer backbones or functional materials, where the chlorine atoms can tune the material's electronic and physical properties.

Role in Catalytic Systems (e.g., as a Substrate for Imine Formation, Ligand Precursor)

This compound plays a significant role in catalytic chemistry, both as a substrate and as a precursor to ligands. Its primary amine group can readily undergo condensation reactions to form imines, which are themselves important intermediates in organic synthesis.

A notable application is its use as a substrate in copper(I)/TEMPO-catalyzed aerobic oxidation reactions to produce the corresponding N-benzylidene-2,4-dichlorobenzylamine (an imine). researchgate.net While many benzylamine (B48309) derivatives provide high yields in this reaction, this compound was noted to result in a more moderate yield of 51%, highlighting the electronic influence of the chloro-substituents on the reaction efficiency. researchgate.net This catalytic conversion is valued for its mild, solvent-free conditions, operating in the open air at room temperature. researchgate.net

Furthermore, the amine functionality allows it to act as a precursor for more complex ligands used in transition-metal catalysis. By reacting it with other molecules, sophisticated ligands can be designed for various catalytic transformations.

Table 2: Catalytic Conversion of this compound

| Reaction Type | Catalyst System | Product | Key Finding | Reference |

| Aerobic Oxidation | Cu(I)/TEMPO | N-benzylidene-(2,4-dichlorophenyl)methane | Forms imine under mild, neat conditions; yield is moderate (51%) compared to other benzylamines. | researchgate.net |

Synthesis of Specific Derivative Classes

The versatility of this compound as a synthon is best illustrated by its use in the targeted synthesis of specific heterocyclic compound classes with significant biological activities.

This compound is a key building block in the synthesis of novel trisubstituted pyrimidine amide derivatives investigated as CCR4 antagonists. nih.gov In a representative synthetic route, 2,4-dichloro-6-methylpyrimidine is reacted with this compound to yield an intermediate, which is then further functionalized. nih.gov Structure-activity relationship (SAR) studies of the resulting compounds revealed that the presence of the 2,4-dichlorobenzyl group on the left side of the molecule is critical for maintaining high antagonistic activity. nih.gov Compounds such as 12a (2-[4-(N,N-Dimethylaminoacetyl)piperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine) and 12b (2-{4-[(N-Methylpiperidin-4-yl)carbonyl]piperazino}-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine) showed potent inhibitory activity with IC₅₀ values of 0.077 µM and 0.069 µM, respectively. nih.gov

The compound is also utilized in the synthesis of benzimidazole derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities. mdpi.comlatamjpharm.org For example, this compound is reacted with 4-chloro-3-nitrobenzonitrile (B1361363) in DMF to produce a key intermediate for 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines. mdpi.com The resulting derivatives have demonstrated potent antimicrobial activity. mdpi.com In other syntheses, dichlorobenzylamine isomers are reacted with o-phenylenediamine (B120857) to form the core benzimidazole structure, which can be further modified to create compounds with potential applications as modulators for potassium channels or other biological targets. google.comevitachem.com

Guanine (B1146940) Derivatives (e.g., N(2)-(3,4-Dichlorobenzyl)guanine)

Dichlorobenzylamine moieties are crucial components in the development of potent inhibitors of bacterial DNA polymerase III (Pol III), a key enzyme in bacterial DNA replication. While the prominent example, N(2)-(3,4-Dichlorobenzyl)guanine (DCBG), utilizes the 3,4-isomer, the underlying principle demonstrates the importance of the dichlorobenzyl group for inhibitory activity. koreascience.kracs.org These N2-(dichlorobenzyl)guanine (DCBG) derivatives have been identified as powerful and selective inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria. acs.org

The synthesis of these guanine derivatives can be achieved through several routes. One method involves the direct reaction of a substituted guanine precursor with the corresponding dichlorobenzylamine. For instance, N2-(3,4-Dichlorobenzyl)guanine has been synthesized via the reaction of 2-bromohypoxanthine (B3030193) with 3,4-dichlorobenzylamine (B86363). researchgate.net Another synthetic strategy involves the fusion of a 7-chloro-3-deazaguanine intermediate with a dichlorobenzylamine, which simultaneously displaces the chloro group and removes a protecting group to yield the final N2-(dichlorobenzyl)-3-deazaguanine product. acs.org

Research has shown that the dichlorobenzyl group provides an optimal hydrophobic moiety for binding to the active site of the target enzyme. acs.org Structure-activity relationship (SAR) studies have confirmed that N2-(3,4-dichlorobenzyl)guanine (DCBG) is a particularly effective nucleus for these inhibitors, displaying potency equivalent to other established inhibitor classes. koreascience.kr

| Derivative Class | Synthetic Precursors | Role of Dichlorobenzylamine | Key Research Finding | Reference |

|---|---|---|---|---|

| N2-(3,4-Dichlorobenzyl)guanine (DCBG) | 2-Bromohypoxanthine, 3,4-Dichlorobenzylamine | Provides essential hydrophobic interactions for enzyme binding. | Potent inhibitor of bacterial DNA polymerase III. | koreascience.krresearchgate.net |

| N2-(3,4-Dichlorobenzyl)-3-deazaguanines | 7-Chloro-3-deazaguanine intermediates, 3,4-Dichlorobenzylamine | Acts as a key building block introduced via nucleophilic substitution. | Inhibits both Pol IIIC and Pol IIIE from Gram-positive bacteria. | acs.org |

Thiazole Derivatives

This compound is a key synthon for creating complex thiazole derivatives, many of which exhibit significant biological activity. Its primary amine group readily participates in amide bond formation with thiazole carboxylic acids.